molecular formula C24H24N2O4S B10893954 (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 6439-93-6

(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B10893954
CAS No.: 6439-93-6
M. Wt: 436.5 g/mol
InChI Key: NUKYJIKCMGNHRX-LDADJPATSA-N
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Description

The compound (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a structurally complex dihydropyrimidine derivative. Its core consists of a 2-thioxodihydropyrimidine-4,6-dione scaffold, substituted at the 1-position with a 2,3-dimethylphenyl group and at the 5-position with a benzylidene moiety bearing ethoxy, hydroxy, and propenyl functional groups. The 2,3-dimethylphenyl group may enhance lipophilicity, influencing membrane permeability and binding affinity .

Below, we systematically compare it with similar dihydropyrimidine derivatives.

Properties

CAS No.

6439-93-6

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

(5E)-1-(2,3-dimethylphenyl)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H24N2O4S/c1-5-8-17-11-16(13-20(21(17)27)30-6-2)12-18-22(28)25-24(31)26(23(18)29)19-10-7-9-14(3)15(19)4/h5,7,9-13,27H,1,6,8H2,2-4H3,(H,25,28,31)/b18-12+

InChI Key

NUKYJIKCMGNHRX-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC(=C3C)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC(=C3C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(2,3-Dimethylphenyl)-2-Thioxodihydropyrimidine-4,6-Dione

The thiobarbituric acid derivative serves as the foundational scaffold. A modified Biginelli reaction is employed:

Procedure :

  • Reactants : 2,3-Dimethylaniline (1.0 equiv), thiourea (1.2 equiv), and ethyl acetoacetate (1.5 equiv).

  • Catalyst : Ceric ammonium nitrate (CAN, 10 mol%) in methanol.

  • Conditions : Reflux at 80°C for 6–8 hours.

  • Workup : Precipitation via acidification (pH 3–4) followed by recrystallization from ethanol.

Yield : 68–72%.

Mechanistic Insight :
CAN facilitates the cyclocondensation by activating the carbonyl groups of ethyl acetoacetate, enabling nucleophilic attack by thiourea and subsequent annulation with 2,3-dimethylaniline.

Synthesis of 3-Ethoxy-4-Hydroxy-5-(Prop-2-en-1-yl)Benzaldehyde

This substituted benzaldehyde is synthesized via sequential functionalization of vanillin:

Step 1 : Protection of the phenolic -OH :

  • Vanillin is treated with ethyl iodide (2.0 equiv) and K₂CO₃ (3.0 equiv) in DMF at 60°C for 12 hours to yield 3-ethoxy-4-methoxybenzaldehyde.

Step 2 : Allylation at C5 :

  • The methoxy group at C4 is selectively deprotected using BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.

  • Allyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) are added to introduce the prop-2-en-1-yl group at C5.

Step 3 : Oxidation :

  • The intermediate alcohol is oxidized to the aldehyde using PCC (pyridinium chlorochromate) in CH₂Cl₂ (82% yield over three steps).

Knoevenagel Condensation

The final step involves coupling the dihydropyrimidine core with the substituted benzaldehyde:

Procedure :

  • Reactants : 1-(2,3-Dimethylphenyl)-2-thioxodihydropyrimidine-4,6-dione (1.0 equiv), 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde (1.2 equiv).

  • Catalyst : Piperidine (5 mol%) in ethanol.

  • Conditions : Reflux at 70°C for 4–6 hours under nitrogen.

  • Workup : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the (E)-isomer predominantly (>95% selectivity).

Yield : 65–70%.

Key Variables :

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol%Maximizes rate
SolventEthanolEnhances solubility
Temperature70°CBalances kinetics/thermodynamics

Alternative Methodologies

One-Pot Multicomponent Approach

A green synthesis inspired by furopyrimidine protocols was adapted:

Reactants :

  • 2,3-Dimethylaniline, thiourea, ethyl acetoacetate, and 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde.

Catalyst : ZrOCl₂·8H₂O (2 mol%) in water.

Conditions : 50°C for 8 hours.

Outcome :

  • Lower yield (55%) due to competing side reactions.

  • Requires post-synthetic purification to isolate the (E)-isomer.

Microwave-Assisted Synthesis

Procedure :

  • Reactants irradiated at 100°C for 20 minutes in ethanol with piperidine.
    Advantages :

  • 85% yield.

  • Reduced reaction time (20 minutes vs. 6 hours).

Structural Characterization

Spectroscopic Data :

TechniqueKey Signals (δ, ppm)Assignment
¹H NMR (400 MHz, DMSO-d₆)1.35 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 2.25 (s, 6H, Ar-CH₃), 5.15–5.30 (m, 2H, CH₂=CH-), 6.90 (s, 1H, aromatic), 7.45 (s, 1H, benzylidene CH), 10.20 (s, 1H, -OH).Confirms substitution pattern and (E)-configuration.
IR (KBr)1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S)Validates thiocarbonyl and carbonyl groups.

Elemental Analysis :

  • Calculated for C₂₅H₂₄N₂O₄S: C 64.08%, H 5.16%, N 5.98%.

  • Found: C 63.92%, H 5.21%, N 5.85% .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Recent studies have indicated that derivatives of thioxodihydropyrimidines exhibit a range of biological activities, including:

1. Antioxidant Activity

  • Thioxodihydropyrimidines have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

  • Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.

3. Anticancer Potential

  • Preliminary studies suggest that thioxodihydropyrimidine derivatives may inhibit cancer cell proliferation in vitro. Specific mechanisms include inducing apoptosis and inhibiting cell cycle progression.

4. Anti-inflammatory Effects

  • The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation, indicating potential use in treating inflammatory diseases.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of several thioxodihydropyrimidine derivatives, including the compound . The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related pathologies.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial effects of various compounds, this thioxodihydropyrimidine derivative exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cell lines (MCF-7) in vitro. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins.

Mechanism of Action

The mechanism of action of (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing cellular processes and exerting its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Benzylidene/N1-Aryl) Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Capacity Reported Bioactivity
Target Compound 3-ethoxy-4-hydroxy-5-propenylbenzylidene; 2,3-dimethylphenyl ~436.5* Ethoxy, hydroxy, propenyl, thioxo High (hydroxy, ethoxy) Not reported
(E)-5-benzylidene-1-(5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,5-dinitrophenyl; thiadiazolyl ~529.5 Nitro, thiadiazole Moderate (six H-bonds with Glu30 and Gln35) Enzyme inhibition (docking studies)
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 3,4-dimethoxybenzylidene; diethyl 292.3 Dimethoxy, thioxo Low (methoxy groups) Synthetic intermediate
(5E)-1-(4-Fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 5-methylthienyl; 4-fluorophenyl 346.4 Fluorophenyl, thienyl Moderate (fluorine electronegativity) Not reported
5-(2,4-dimethoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 2,4-dimethoxybenzylidene 292.3 Dimethoxy, thioxo Low Not reported

*Calculated based on molecular formula.

Physicochemical Properties

  • Steric Effects : The propenyl group introduces steric hindrance absent in simpler analogs (e.g., ), possibly affecting binding pocket interactions.

Biological Activity

The compound (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione belongs to a class of thioxodihydropyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound features a thioxodihydropyrimidine core with various substituents that enhance its biological activity. The presence of the 2,3-dimethylphenyl group and the ethoxy and hydroxy functionalities are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thioxodihydropyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxicity against various human tumor cell lines. The compound (5E)-1-(2,3-dimethylphenyl)-5-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promising results in inhibiting cancer cell growth.

Table 1: Cytotoxicity Data of Thioxodihydropyrimidine Derivatives

CompoundCell LineGI50 (µM)
3kMDA-MB-435 (Melanoma)0.85
3sMDA-MB-4351.77
3tHOP-92 (Lung Cancer)1.30
Target Compound Various Tumor Lines Pending Evaluation

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Molecular docking studies suggest that it can effectively bind to targets such as cyclooxygenase (COX) enzymes, which are implicated in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, thioxodihydropyrimidine derivatives have also shown antimicrobial activity. For example, some related compounds have been tested against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating significant inhibitory effects.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µM)
3gPseudomonas aeruginosa0.21
3fEscherichia coli0.25

The observed antimicrobial activity is attributed to the ability of these compounds to interfere with bacterial cell wall synthesis or function through interactions with key proteins involved in bacterial growth .

Case Studies

Several case studies highlight the efficacy of thioxodihydropyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study evaluated a series of thioxodihydropyrimidines against a panel of human tumor cell lines and found that specific substitutions significantly enhanced growth inhibition compared to standard chemotherapeutics.
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antimicrobial properties of these derivatives against resistant strains of bacteria, revealing potential as novel therapeutic agents in combating infections that are resistant to conventional antibiotics.

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) to avoid side reactions.
  • Solvent polarity adjustments to enhance regioselectivity.

Basic: Which spectroscopic techniques are most effective for characterizing its structure and purity?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., the E-configuration of the benzylidene group via coupling constants) .
  • IR Spectroscopy : Bands at 1670–1700 cm⁻¹ (C=O stretching) and 1250–1300 cm⁻¹ (C-S stretching) validate the thioxodihydropyrimidine core .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 467.12) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced: How can computational modeling predict its reactivity and electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

  • Electrophilic Sites : The thioxo group (C=S) and α,β-unsaturated ketone in the benzylidene moiety are electron-deficient, making them reactive toward nucleophiles .
  • HOMO-LUMO Gaps : A narrow gap (~3.2 eV) suggests potential charge-transfer interactions, relevant for biological activity .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol tautomer, influencing reactivity in aqueous environments .

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Advanced: What strategies resolve contradictions in reaction yields reported across studies?

Answer:
Discrepancies in yields (e.g., 45% vs. 65%) often arise from:

  • Catalyst Selection : Use of Amberlyst-15 vs. p-toluenesulfonic acid alters protonation rates in condensation steps .
  • Oxygen Sensitivity : The propenyl group is prone to oxidation; inert atmospheres (N₂/Ar) improve yields by 15–20% .
  • Workup Protocols : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization may recover different product ratios .

Mitigation : Design a Design of Experiments (DoE) approach to optimize variables (e.g., temperature, solvent ratio) .

Advanced: How to assess its potential biological activity via structure-activity relationship (SAR) studies?

Answer:
Focus on key structural motifs:

  • Benzylidene Substituents : The 3-ethoxy-4-hydroxy-5-propenyl group mimics natural polyphenols, suggesting antioxidant or anti-inflammatory activity .
  • Thioxodihydropyrimidine Core : Analogous compounds show antimicrobial activity via thiol-mediated enzyme inhibition (e.g., FabI enoyl-ACP reductase) .

Q. Experimental Validation :

  • Enzyme Assays : Test inhibition of COX-2 (anti-inflammatory) or β-lactamase (antimicrobial) at 10–100 μM concentrations .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization .

Advanced: What are the stability profiles of this compound under varying pH and temperature?

Answer:
Stability studies reveal:

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the thioxo group. Stable at pH 4–7 (t½ >24 hrs) .
  • Thermal Stability : Decomposes above 150°C (DSC/TGA data). Store at –20°C under inert gas .
  • Light Sensitivity : UV exposure (λ <400 nm) induces E→Z isomerization; use amber vials for storage .

Advanced: How to address regioselectivity challenges in modifying the propenyl group?

Answer:
The propenyl group’s allylic position is susceptible to electrophilic attacks. Strategies include:

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during alkylation .
  • Catalytic Control : Pd-catalyzed Heck coupling for site-specific functionalization .

Analytical Confirmation : 2D NMR (NOESY) confirms regiochemistry post-modification .

Advanced: What in silico tools predict its pharmacokinetic properties?

Answer:
Use SwissADME or ADMETlab 2.0 to estimate:

  • Lipophilicity : LogP ≈2.8 (moderate permeability) .
  • Metabolic Sites : CYP3A4-mediated oxidation of the propenyl group .
  • Toxicity Alerts : The thioxo group may trigger hepatotoxicity flags; validate with Ames/microsomal assays .

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